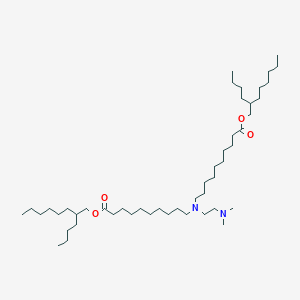
Bis(2-butyloctyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a molecular formula of C40H80N2O4. It is a type of ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, especially in the field of drug delivery and vaccine development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves a multi-step process. The starting materials include decanoic acid and 2-(dimethylamino)ethylamine. The reaction proceeds through esterification and amidation reactions under controlled conditions. The esterification is usually catalyzed by an acid catalyst, while the amidation requires a base catalyst. The reaction conditions often involve temperatures ranging from 60°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is usually carried out in an acidic medium at room temperature.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere at low temperatures.
Substitution: Common reagents include alkyl halides and nucleophiles like sodium azide. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of products, including amines and ethers.
科学的研究の応用
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of lipid membranes and their interactions with proteins and other biomolecules.
Medicine: It is used in the development of drug delivery systems, particularly for the delivery of nucleic acids like mRNA.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and emulsifiers.
作用機序
The mechanism of action of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its ability to change its charge state depending on the pH of the environment. This property allows it to interact with various molecular targets, including nucleic acids and proteins. In drug delivery systems, it helps to encapsulate and protect the drug molecules, facilitating their transport into cells and their subsequent release.
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
Uniqueness
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific molecular structure, which provides it with distinct physicochemical properties. These properties make it particularly effective in applications requiring precise control over molecular interactions, such as drug delivery and vaccine development.
特性
分子式 |
C48H96N2O4 |
|---|---|
分子量 |
765.3 g/mol |
IUPAC名 |
2-butyloctyl 10-[[10-(2-butyloctoxy)-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-27-35-45(33-13-9-3)43-53-47(51)37-29-23-19-17-21-25-31-39-50(42-41-49(5)6)40-32-26-22-18-20-24-30-38-48(52)54-44-46(34-14-10-4)36-28-16-12-8-2/h45-46H,7-44H2,1-6H3 |
InChIキー |
DBPPTOXYGJRLND-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
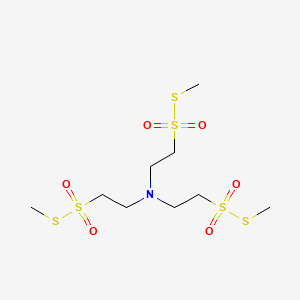
![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

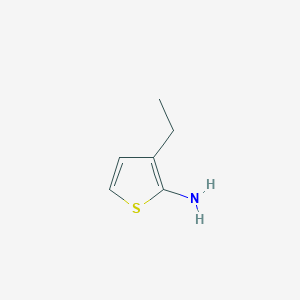
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
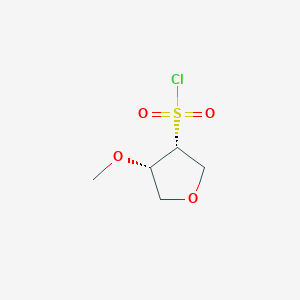
amino}benzoic acid](/img/structure/B13354212.png)
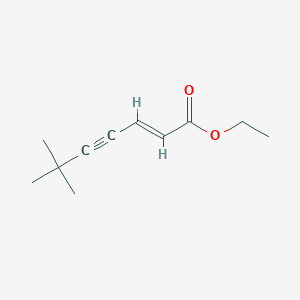
![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)
